

synthesis of 4-Hydroxy-6-methylpyrimidine from ethyl acetoacetate

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Compound of Interest

Compound Name: 4-Hydroxy-6-methylpyrimidine

Cat. No.: B044548

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Application Note: Synthesis of 4-Hydroxy-6-methylpyrimidine

Reference: Based on the procedure by H. M. Foster and H. R. Snyder in *Organic Syntheses*.

This application note provides a detailed protocol for the synthesis of **4-Hydroxy-6-methylpyrimidine** from ethyl acetoacetate. The synthesis is a two-step process involving the initial formation of 2-Thio-6-methyluracil, followed by desulfurization to yield the final product. This method is a reliable and well-documented procedure suitable for researchers in organic synthesis and drug development.

Reaction Scheme

The overall reaction scheme is as follows:

Step 1: Synthesis of 2-Thio-6-methyluracil

Ethyl acetoacetate is condensed with thiourea in the presence of a strong base, sodium methoxide, to form the intermediate 2-Thio-6-methyluracil.

Step 2: Synthesis of 4-Hydroxy-6-methylpyrimidine

The intermediate, 2-Thio-6-methyluracil, is then subjected to desulfurization using Raney nickel in an aqueous ammonia solution to yield **4-Hydroxy-6-methylpyrimidine**.

Experimental Protocols

Part A: Synthesis of 2-Thio-6-methyluracil

Materials:

- Thiourea: 76 g (1 mole)
- Ethyl acetoacetate (commercial grade): 130 g (1 mole)
- Sodium methoxide (commercial grade): 120 g
- Methanol: 900 ml
- Activated carbon
- Glacial acetic acid: 120 ml + 20 ml
- Deionized water

Procedure:

- In a 2-liter flask, combine 76 g of thiourea, 130 g of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.
- Gently heat the reaction mixture on a steam bath, allowing the methanol to evaporate to dryness over approximately 8 hours in a fume hood.
- Dissolve the resulting residue in 1 liter of hot water.
- Add a few grams of activated carbon to the hot solution and filter.
- Carefully add 120 ml of glacial acetic acid to the hot filtrate. The thiouracil will precipitate rapidly.
- Collect the precipitated solid on a 4-inch Büchner funnel.
- Suspend the wet filter cake in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid. Stir the slurry thoroughly to break up any lumps.

- Refrigerate the slurry to complete precipitation.
- Collect the product on a 4-inch Büchner funnel and wash with approximately 200 ml of cold water in four portions.
- Allow the solid to drain under suction for several hours, then transfer to an oven at 70°C for complete drying.

Part B: Synthesis of 4-Hydroxy-6-methylpyrimidine

Materials:

- 2-Thio-6-methyluracil (from Part A): 10 g (0.07 mole)
- Distilled water: 200 ml + 30 ml + 150 ml
- Concentrated aqueous ammonia: 20 ml
- Raney nickel catalyst (wet paste): 45 g

Procedure:

- In a 500-ml round-bottomed flask, prepare a hot solution of 10 g of 2-thio-6-methyluracil in 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.
- To this hot solution, add 45 g of wet Raney nickel catalyst. Use about 30 ml of distilled water to wash all the catalyst into the reaction flask.
- Heat the mixture under reflux in a fume hood for approximately 1.5 hours.
- Allow the catalyst to settle, then decant the clear solution and filter it by gravity.
- Wash the catalyst with two 75-ml portions of hot water.
- Combine the filtrate and the washings.
- Evaporate the combined solution to dryness on a steam bath.
- Place the residue in an oven at 70°C to complete the drying process.

- The crude product can be purified by sublimation under reduced pressure (100–110°/1 mm) or by recrystallization from acetone, ethyl acetate, or ethanol.

Data Presentation

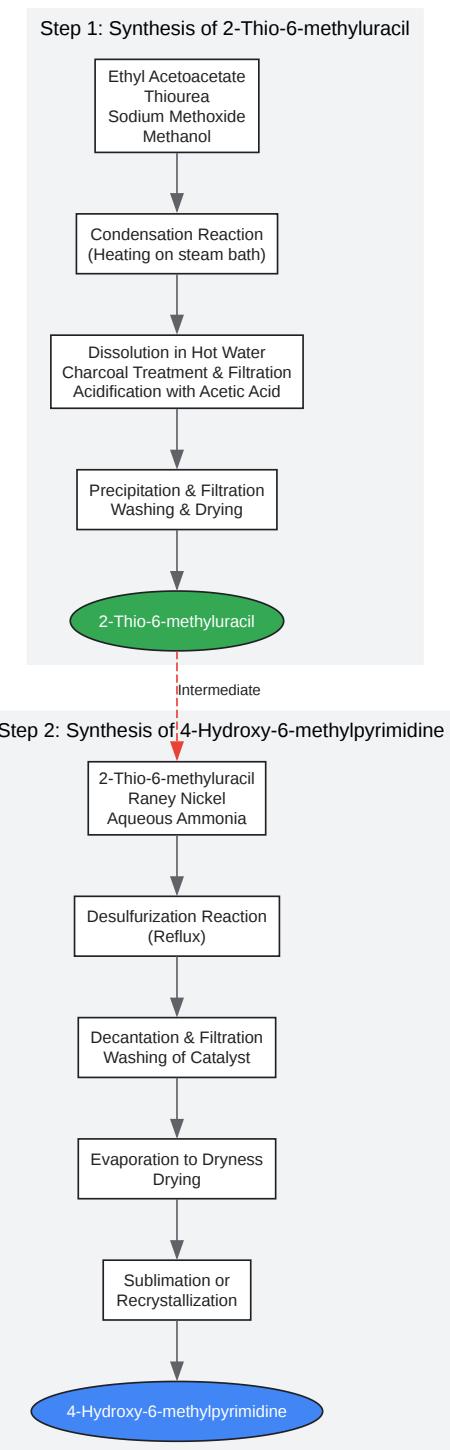
The following table summarizes the quantitative data for the synthesis of **4-Hydroxy-6-methylpyrimidine**.

Parameter	2-Thio-6-methyluracil	4-Hydroxy-6-methylpyrimidine
Yield (Crude)	98–119 g (69–84%)	7.0–7.2 g (90–93%)
Melting Point (Crude)	Not specified	136–142°C
Melting Point (Purified)	Not applicable	148–149°C
Purification Recovery	Not applicable	Sublimation: 90–95% Recrystallization (Acetone): 80–90% Recrystallization (Ethyl Acetate): 70–80% Recrystallization (Ethanol): 60–70%

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **4-Hydroxy-6-methylpyrimidine**.

Workflow for the Synthesis of 4-Hydroxy-6-methylpyrimidine

[Click to download full resolution via product page](#)**Caption: Workflow for the Synthesis of 4-Hydroxy-6-methylpyrimidine.**

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